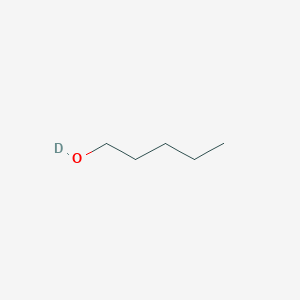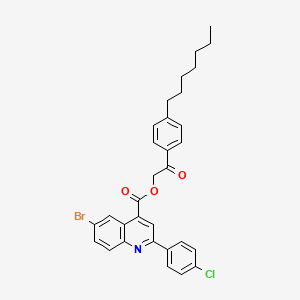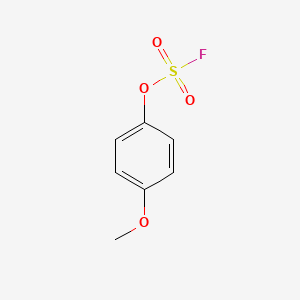
Fluorosulfuric acid, 4-methoxyphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorosulfuric acid, 4-methoxyphenyl ester is an organic compound with the molecular formula C7H7FO4S and a molecular weight of 206.19 g/mol . It is a colorless liquid known for its use in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction . This compound is also recognized for its corrosive properties and is handled with caution in laboratory settings .
Preparation Methods
Fluorosulfuric acid, 4-methoxyphenyl ester can be synthesized through several methods. One common synthetic route involves the reaction of 4-methoxyphenol with fluorosulfuric acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained . Industrial production methods may vary, but they generally involve similar principles, focusing on the efficient and safe handling of reactants and products .
Chemical Reactions Analysis
Fluorosulfuric acid, 4-methoxyphenyl ester undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the fluorosulfonate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used as a cross-coupling partner in Suzuki-Miyaura reactions, which are palladium-catalyzed carbon-carbon bond formations.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less documented, it can potentially undergo such reactions under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Fluorosulfuric acid, 4-methoxyphenyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of fluorosulfuric acid, 4-methoxyphenyl ester primarily involves its role as a reactive intermediate in chemical reactions. In cross-coupling reactions, it acts as a substrate that undergoes palladium-catalyzed coupling with other organic molecules to form new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .
Comparison with Similar Compounds
Fluorosulfuric acid, 4-methoxyphenyl ester can be compared with other similar compounds, such as:
4-Methoxybenzenesulfonyl fluoride: Similar in structure but with a sulfonyl fluoride group instead of a fluorosulfonate group.
Ethyl 4-(fluorosulfonyloxy)benzoate: Another ester with a fluorosulfonate group, used in similar cross-coupling reactions.
Benzenesulfonyl fluoride: A simpler compound with a sulfonyl fluoride group, used in various chemical reactions.
The uniqueness of this compound lies in its specific reactivity and applications in cross-coupling reactions, making it a valuable compound in organic synthesis .
Properties
CAS No. |
775-27-9 |
|---|---|
Molecular Formula |
C7H7FO4S |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
1-fluorosulfonyloxy-4-methoxybenzene |
InChI |
InChI=1S/C7H7FO4S/c1-11-6-2-4-7(5-3-6)12-13(8,9)10/h2-5H,1H3 |
InChI Key |
KRFXUAVCNYFMJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12053963.png)
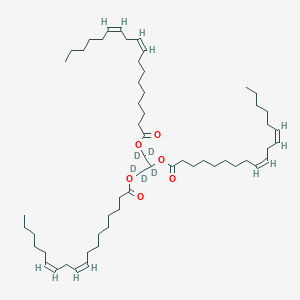

![N-(3,4-dichlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12053989.png)
![13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12053997.png)
![(2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one](/img/structure/B12054006.png)
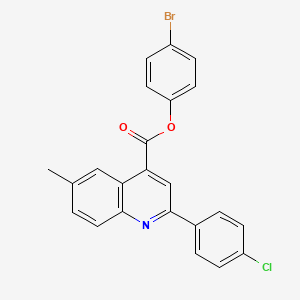
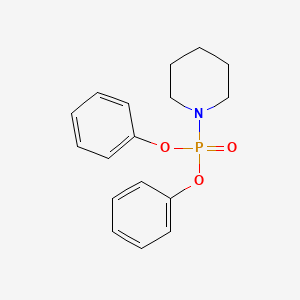
![1-[13-[(3-chloro-4-methoxyphenyl)methylamino]-5-ethyl-4,5,7,11,12-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8,10,12-hexaen-10-yl]-N-methylimidazole-4-carboxamide;methanesulfonic acid](/img/structure/B12054025.png)

